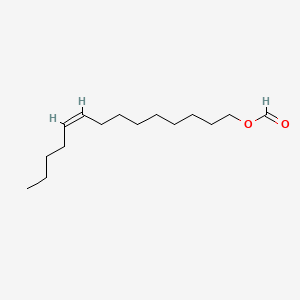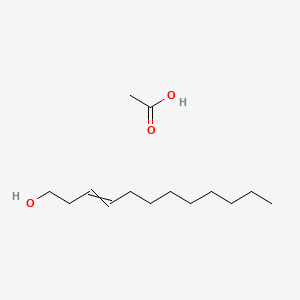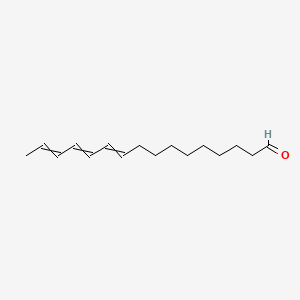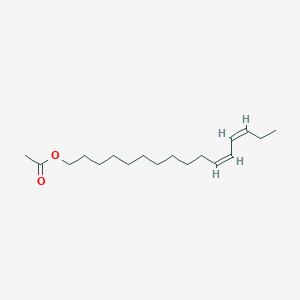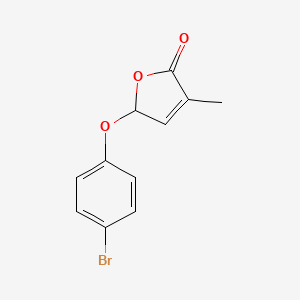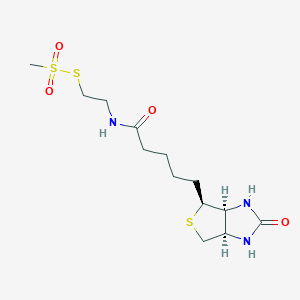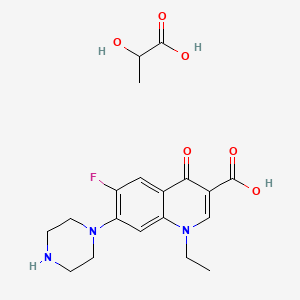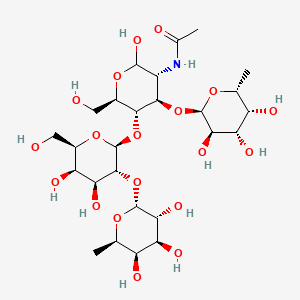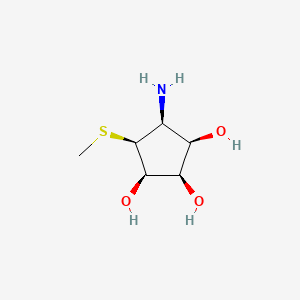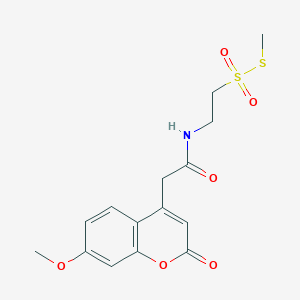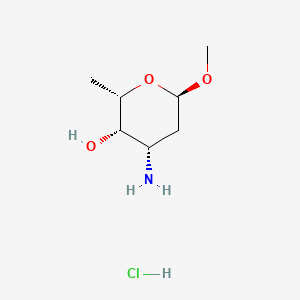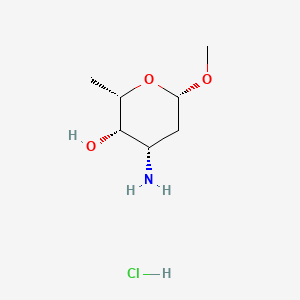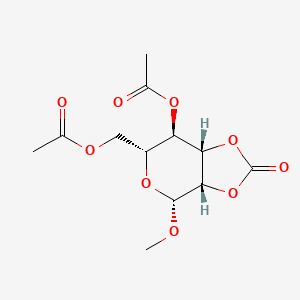
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside
Overview
Description
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside is a complex and multifaceted compound . It is used for studying different ailments, including malignancies and viral afflictions . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation and impeding viral replication .
Molecular Structure Analysis
The molecular formula of 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside is C34H36O6 . Its molecular weight is 540.65 . The structure of this compound is intricate, contributing to its diverse applications in biomedical research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside include a molecular weight of 540.65 . It is a solid substance . More specific properties such as melting point, boiling point, and density were not found in the retrieved documents.
Scientific Research Applications
Antioxidant Activity and Cell Protection
Chromones and Derivatives as Radical Scavengers
Research into chromones and their derivatives, including compounds like 1,2,3,6-Tetra-O-benzyl-β-D-galactopyranoside, has shown that these molecules possess significant antioxidant properties. These properties are crucial for neutralizing active oxygen species and free radicals, which can delay or inhibit cell impairment leading to various diseases. The antioxidant potential of these compounds is linked to specific structural features, such as the presence of hydroxyl groups, which are crucial for their radical scavenging activity. This research suggests that methylation or glycosylation of these hydroxyl groups on the chromone nucleus may decrease the radical scavenging potential, highlighting the importance of the unmodified hydroxyl groups for antioxidant activity (Yadav et al., 2014).
Molecular Docking and Antimicrobial Agents
Molecular Docking for Antimicrobial Drug Development
The study on the design, synthesis, and biological evaluation of benzene-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B demonstrates the potential application of such compounds in developing novel antimicrobial drugs. Through molecular docking and synthesis based on a comprehensive literature review, specific compounds were identified with antimicrobial capacity, highlighting the utility of molecular modeling and synthetic chemistry in discovering new antimicrobial agents (PatilTejaswini & Amrutkar Sunil, 2021).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Research into benzene-1,3,5-tricarboxamides (BTAs) and their importance across various scientific disciplines sheds light on the versatile applications of compounds like 1,2,3,6-Tetra-O-benzyl-β-D-galactopyranoside in supramolecular chemistry. BTAs, due to their simple structure and self-assembly behavior, find applications in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized structures stabilized by hydrogen bonding and their multivalent nature for applications in the biomedical field are particularly notable. This review emphasizes the adaptable nature of such compounds for diverse applications (Cantekin, de Greef, & Palmans, 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that protected carbohydrate hemiacetals like this compound can be converted into glycosyl donors . These donors can interact with various biological targets, depending on the specific biochemical context.
Mode of Action
1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside can be used as a glycosyl donor directly or converted into other forms such as trichloroacetimidates . It can also serve as a substrate for nucleophilic addition reactions . The exact mode of action would depend on the specific biochemical context and the nature of the acceptor molecule.
Biochemical Pathways
As a glycosyl donor, it could potentially be involved in various glycosylation reactions, which are crucial for many biological processes, including protein folding, cell signaling, and immune response .
Pharmacokinetics
Its molecular weight is 54065 , which could influence its absorption and distribution. Its bioavailability would also depend on factors such as its solubility, stability, and the presence of transporters.
Action Environment
The action, efficacy, and stability of 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside could be influenced by various environmental factors. For instance, its storage temperature is −20°C , suggesting that it could be sensitive to heat. Other factors, such as pH and the presence of other chemicals, could also potentially affect its action.
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BWNLSPMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177466 | |
| Record name | Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57783-81-0 | |
| Record name | Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57783-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



